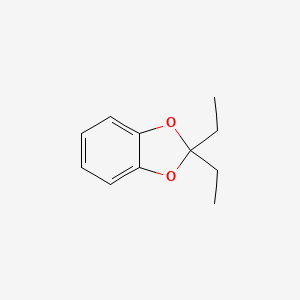
2,2-Diethyl-2H-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole, 2,2-diethyl- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, which contains two oxygen atoms. The presence of these oxygen atoms contributes to the compound’s unique chemical properties and reactivity. 1,3-Benzodioxole, 2,2-diethyl- is a colorless liquid that has gained significance in various chemical applications due to its structural and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 2,2-diethyl- can be synthesized through the condensation of catechol with disubstituted halomethanes. This reaction typically involves the use of strong acid catalysts such as hydrochloric acid or sulfuric acid. The reaction forms the dioxole ring by methylenedioxy bridge formation, where the halomethane acts as the methylene source .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Benzodioxole, 2,2-diethyl- often involves the use of solid superacid catalysts such as ZrO2/SO42-. This method provides high yields and is efficient for large-scale production. The reaction is carried out in refluxing benzene or toluene, and the resulting product is purified through distillation .
化学反应分析
Types of Reactions
1,3-Benzodioxole, 2,2-diethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The presence of the methylenedioxy group makes the compound susceptible to electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
The major products formed from these reactions include:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives
科学研究应用
1,3-Benzodioxole, 2,2-diethyl- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,3-Benzodioxole, 2,2-diethyl- involves its interaction with various molecular targets and pathways. The compound’s methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism and enzyme activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, leading to decreased enzyme activity .
相似化合物的比较
Similar Compounds
Similar compounds to 1,3-Benzodioxole, 2,2-diethyl- include:
- 1,4-Benzodioxine
- Methylenedioxybenzene
- Safrole
- Piperonal .
Uniqueness
1,3-Benzodioxole, 2,2-diethyl- is unique due to its specific structural arrangement and the presence of the diethyl groups, which enhance its reactivity and stability compared to other benzodioxole derivatives. This uniqueness makes it valuable in various chemical syntheses and industrial applications .
属性
CAS 编号 |
34835-76-2 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
2,2-diethyl-1,3-benzodioxole |
InChI |
InChI=1S/C11H14O2/c1-3-11(4-2)12-9-7-5-6-8-10(9)13-11/h5-8H,3-4H2,1-2H3 |
InChI 键 |
GCCXFDGUUHJHIL-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OC2=CC=CC=C2O1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


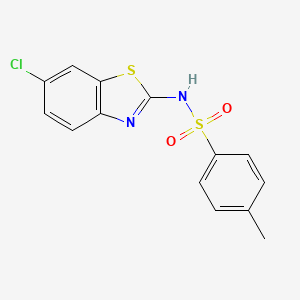
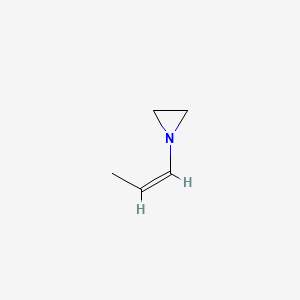
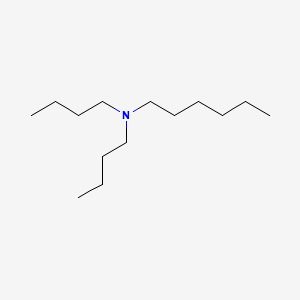
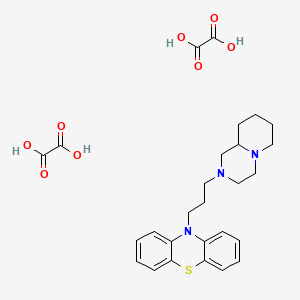
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
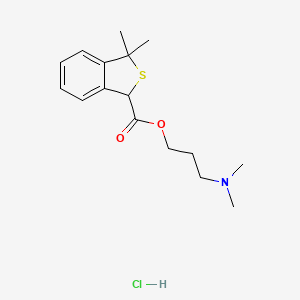
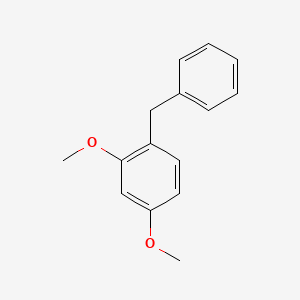
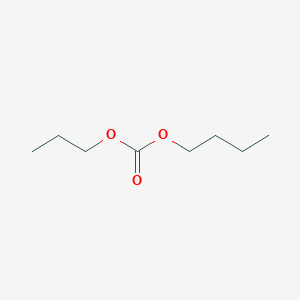
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
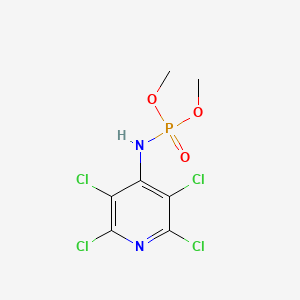
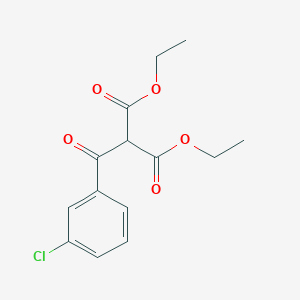
![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
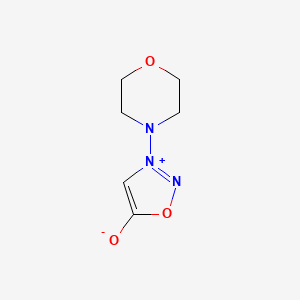
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
